tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)
Description
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) (CAS 2227199-34-8) is a chiral building block with the molecular formula C₂₆H₄₆N₄O₈ and a molecular weight of 542.67 g/mol . It features a cyclopropane ring fused to a pyrrolidine moiety (with a stereospecific 3R configuration) and a tert-butyl carbamate group, paired with a hemi-oxalic acid counterion. The compound is typically supplied at 98% purity and is characterized by NMR, HPLC, and LC-MS for structural validation . Its primary application lies in pharmaceutical research, particularly in synthesizing enantiomerically pure intermediates for drug discovery, such as kinase inhibitors or central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C26H46N4O8 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
CTUDHHVMYKWBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Synthesis with (3R)-Stereochemistry
The (3R)-pyrrolidine moiety is typically constructed via asymmetric synthesis or resolution. One approach involves Buchwald-Hartwig amination of prochiral substrates followed by chiral auxiliary-mediated cyclization. For example, (S)-pyroglutamic acid derivatives serve as precursors for stereoselective reduction to generate the (3R)-configuration. Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures of pyrrolidine intermediates.
Key parameters include:
- Temperature: −78°C to 25°C for cryogenic stereocontrol
- Catalysts: Chiral Rhodium(I) complexes (e.g., [Rh(cod)((R)-BINAP)]BF₄) for asymmetric hydrogenation
- Solvents: Tetrahydrofuran or dichloromethane for optimal ring closure
Cyclopropane Ring Formation
Cyclopropanation of the pyrrolidine intermediate employs Simmons-Smith conditions (Zn/Cu couple with diiodomethane). The reaction proceeds via a zinc carbene intermediate, inserting into the C–H bond adjacent to the pyrrolidine nitrogen:
$$
\text{Pyrrolidine-CH}2\text{-X} + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn/Cu}} \text{Pyrrolidine-cyclopropane} + 2\text{HI}
$$
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | >80% below 10°C |
| Zn:Cu Ratio | 3:1 | Minimizes byproducts |
| Solvent | Diethyl ether | Enhances selectivity |
Alternative methods include transition-metal-catalyzed cyclopropanation using ethyl diazoacetate, though this risks epimerization at the (3R)-center.
Carbamate Protection with tert-Butyl Group
The primary amine on the cyclopropane-pyrrolidine hybrid is protected via Schotten-Baumann reaction with di-tert-butyl dicarbonate (Boc₂O). Triethylamine catalyzes the reaction in dichloromethane at 0°C:
$$
\text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-protected amine} + \text{CO}_2 + \text{t-BuOH}
$$
Critical Factors:
- pH Control: Maintain >9.0 to prevent Boc-group hydrolysis
- Stoichiometry: 1.2 eq Boc₂O for complete conversion
- Workup: Aqueous NaHCO₃ washes to remove excess reagent
Hemi-Oxalic Acid Salt Formation
The free base is converted to the hemi-oxalic acid salt through stoichiometric control in ethanol. Oxalic acid (1.0 eq) is added to a chilled (−10°C) solution of the Boc-protected amine, yielding a 1:0.5 amine:oxalate ratio:
$$
2\text{Amine} + \text{HOOC-COOH} \rightarrow (\text{Amine})_2\cdot\text{HOOC-COO}^-
$$
Crystallization Conditions:
| Parameter | Value | Effect on Crystal Quality |
|---|---|---|
| Solvent | Ethanol/water (9:1) | High-purity needles |
| Cooling Rate | 0.5°C/min | Reduces occlusions |
| Seed Crystal Size | 50–100 μm | Controls nucleation |
Purification and Characterization
Final purification uses centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:4:1) system. Key analytical data:
HPLC Purity:
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (150 × 4.6 mm) | 0.1% HCOOH in ACN:H₂O (45:55) | 8.2 min | 99.3% |
Chiral Analysis:
| Method | [α]D²⁵ | ee |
|---|---|---|
| Chiralcel OD-H | +12.5° (c 1.0, MeOH) | 99.8% |
Industrial-Scale Considerations
Batch processes achieve >50 kg yields through:
- Continuous Flow Cyclopropanation : Microreactors with Zn/Cu packed beds (residence time: 2.5 min)
- Crystallization Automation : PAT tools (Raman, FBRM) for real-time polymorph monitoring
- Waste Streams : I₂ recovery (>95%) via NaHSO₃ reduction
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways .
Medicine
In medicine, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is explored for its potential therapeutic properties. It may be used in the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Findings and Trends
- Stability : Cyclopropane-containing compounds (e.g., target compound, ) exhibit ring strain but benefit from synthetic versatility. The oxalic acid counterion in the target compound may stabilize the crystalline form, enhancing shelf-life .
Biological Activity
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate; hemi(oxalic acid) (CAS: 431058-52-5) is a compound with significant potential in pharmacological applications. Its structure includes a tert-butyl group, a pyrrolidine moiety, and a cyclopropyl ring, which contribute to its unique biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (r)-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate
- CAS Number : 431058-52-5
The compound can be synthesized through multi-step organic reactions, typically involving the formation of the pyrrolidine and cyclopropyl components followed by carbamate formation .
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate exhibit notable antimicrobial activities. For instance, derivatives containing pyrrolidine structures have shown effectiveness against various bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The mechanism often involves disruption of bacterial cell wall synthesis and membrane integrity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests that tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate may modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the tert-butyl and pyrrolidine moieties can significantly impact biological activity. For example, increasing hydrophobicity through larger alkyl groups has been correlated with enhanced membrane penetration and bioavailability .
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced antibacterial activity |
| Altered stereochemistry | Variability in anti-inflammatory effects |
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against MRSA. The results indicated that compounds with similar structural features to tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains . This highlights the potential of this compound in developing new antibiotics.
Study 2: Anti-inflammatory Mechanism
In another investigation, a derivative of this compound was tested for its ability to inhibit LPS-induced inflammation in vitro. The results showed a significant reduction in nitric oxide production, suggesting that it might serve as a lead compound for designing anti-inflammatory drugs .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves chiral triflate esters and cyclopropane ring formation. A feasible route includes:
- Step 1 : Reacting (3R)-pyrrolidin-3-yl derivatives with cyclopropane precursors under mild conditions (0–20°C) using dichloromethane (DCM) as a solvent .
- Step 2 : Introducing the tert-butyl carbamate group via nucleophilic substitution, often catalyzed by triethylamine (TEA) or DMAP (4-dimethylaminopyridine) .
- Step 3 : Co-crystallization with oxalic acid to form the hemi(oxalic acid) salt, ensuring stoichiometric control .
Key Optimization : Adjust reaction time and temperature to avoid racemization of the chiral pyrrolidine center .
Basic: What purification methods are effective post-synthesis?
Answer:
- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the carbamate intermediate .
- Recrystallization : Employ ethanol/water mixtures for the oxalic acid salt to enhance purity (>97% ee) .
- Analytical Validation : Monitor purity via HPLC (C18 column, 254 nm UV detection) with retention times cross-referenced against standards .
Basic: Which spectroscopic techniques confirm structural integrity?
Answer:
- NMR :
- HRMS : Validate molecular weight (e.g., [M+H]+ calc. 296.1292, found 296.1291) .
- IR : Carbamate C=O stretch (~1680 cm⁻¹) and oxalic acid O-H (~2500 cm⁻¹) .
Advanced: How to address stereochemical inconsistencies in NMR data?
Answer:
- Problem : Overlapping signals from diastereomers or enantiomers.
- Solution :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC 2168596 for related carbamates ).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Case Study : Discrepancies in pyrrolidine ring proton shifts were resolved via NOESY correlations, confirming the (3R) configuration .
Advanced: How to optimize stereoselective cyclopropane formation?
Answer:
- Chiral Catalysts : Use Rh(II) or Cu(I) complexes to induce enantioselectivity (e.g., >90% ee achieved with Rh₂(OAc)₄) .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance cyclopropanation yield vs. THF .
- Kinetic Control : Lower reaction temperatures (0°C) minimize epimerization .
Data Contradiction : Higher temperatures (25°C) led to racemization but faster kinetics; resolved via real-time monitoring by inline IR .
Safety: What protocols mitigate risks during handling?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods for reactions involving volatile bases (TEA, DMAP) .
- Spill Management : Neutralize oxalic acid with calcium carbonate and adsorb with vermiculite .
- Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .
Advanced: What applications exist in drug development?
Answer:
- Prolyl Oligopeptidase Inhibitors : The pyrrolidine-cyclopropane scaffold mimics transition states in enzymatic cleavage .
- Bioactivity Assays : Test inhibition constants (Ki) via fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- SAR Studies : Modify the cyclopropane substituents to enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
